molecular formula C16H17N3 B2882790 N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 377048-84-5

N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2882790
CAS No.: 377048-84-5
M. Wt: 251.333
InChI Key: VJFHLVODYOCOPX-UHFFFAOYSA-N
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Description

N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a benzodiazole core substituted with an isopropyl group at position 1 and a phenyl group at the N-2 amine position. Its molecular formula is C₁₆H₁₆N₃, with a molecular weight of 250.33 g/mol. The compound’s structure combines aromatic (phenyl, benzodiazole) and aliphatic (isopropyl) moieties, influencing its physicochemical properties, such as solubility and lipophilicity.

Properties

IUPAC Name

N-phenyl-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-12(2)19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFHLVODYOCOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification steps often include washing with hexane and water to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is used as a catalyst in various organic reactions.
  • Biology: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
  • Medicine: It is explored for potential therapeutic applications, including anti-inflammatory and antiviral properties.
  • Industry: It is utilized in the synthesis of advanced materials and pharmaceuticals.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Similar Compounds

  • Phenylacetone: Known for its use in the synthesis of amphetamines.
  • 2-Phenylbenzimidazole: Exhibits similar structural features and is used in various therapeutic applications.

Mechanism of Action

The mechanism of action of N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine with structurally related compounds:

Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₆H₁₆N₃ 250.33 1-isopropyl, N-phenyl Moderate lipophilicity due to aromatic and aliphatic groups
1-(Propan-2-yl)-1H-1,3-benzodiazol-2-amine (QV-6379) C₁₀H₁₃N₃ 175.23 1-isopropyl Simpler structure; lower molecular weight enhances solubility
1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine C₁₄H₁₂ClN₃ 257.72 4-chlorobenzyl Increased hydrophobicity and potential halogen bonding
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine C₁₄H₁₃N₃O 239.28 4-methoxyphenyl Electron-donating methoxy group enhances π-π stacking
BPBA (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine) C₁₉H₁₄N₆ 326.36 Dual benzodiazole cores High affinity for G-quadruplex DNA/RNA structures

Key Observations :

  • Lipophilicity : The N-phenyl and isopropyl groups in the target compound confer moderate lipophilicity, whereas halogenated (e.g., 4-chlorobenzyl) or trifluoromethyl derivatives (e.g., ) exhibit higher hydrophobicity.
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance aromatic interactions, while electron-withdrawing groups (e.g., sulfonyl in ) may improve solubility or binding specificity.

Biological Activity

N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, applications in cancer therapy, and other relevant biological effects.

Chemical Structure and Properties

This compound features a benzodiazole core that is known for its diverse biological activities. The structural formula can be represented as follows:

C16H18N2\text{C}_{16}\text{H}_{18}\text{N}_2

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that compounds similar to this compound often act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies have shown that related benzodiazole derivatives can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The inhibition of VEGFR signaling can lead to reduced tumor growth and metastasis by impairing angiogenesis .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)1.2Induction of apoptosis and cell cycle arrest
Hep-G2 (Liver Cancer)13.3Inhibition of VEGFR signaling

These findings suggest that the compound could serve as a potential therapeutic agent in treating breast and liver cancers .

Tubulin Interaction

Further investigations have revealed that related compounds can destabilize tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect is critical for the development of new antitumor agents that target microtubule dynamics .

Pharmacological Applications

This compound is being explored for various pharmacological applications beyond oncology:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : Investigations into its role as an inhibitor of voltage-gated proton channels (Hv1) suggest possible applications in neuroinflammation and ischemic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-phenyl-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
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